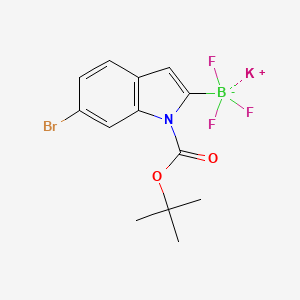
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the reaction of 6-bromo-1-(tert-butoxycarbonyl)-1H-indole with potassium trifluoroborate. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The tert-butoxycarbonyl group serves as a protecting group for the indole nitrogen, ensuring selective reactions at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is extensively used in the synthesis of complex organic molecules. Its reactivity and stability make it a preferred reagent in various coupling reactions.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate primarily involves its role as a coupling reagent in Suzuki–Miyaura reactions. The trifluoroborate group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the indole nitrogen, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium (6-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protecting group.
Potassium (6-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine.
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate: The trifluoroborate group is attached at a different position on the indole ring.
Uniqueness
The presence of the tert-butoxycarbonyl group in Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate provides additional stability and selectivity in reactions. This makes it more versatile and efficient compared to similar compounds without the protecting group.
Properties
Molecular Formula |
C13H13BBrF3KNO2 |
|---|---|
Molecular Weight |
402.06 g/mol |
IUPAC Name |
potassium;[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
DQWVZXXAGFVGOU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















